molecular formula C18H28Cl2N2SSn B581118 2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine CAS No. 1245816-20-9

2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine

Cat. No. B581118
CAS RN: 1245816-20-9
M. Wt: 494.106
InChI Key: DVRHIDUONZJHFV-UHFFFAOYSA-N
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Description

“2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine” is a chemical compound with the molecular formula C18H28Cl2N2SSn and a molecular weight of 494.11 . It’s a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine” includes a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The compound also contains two chlorine atoms, a sulfur atom, and a tributylstannyl group .


Chemical Reactions Analysis

Pyrimidines, including “2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine”, are known to undergo nucleophilic aromatic substitution (SNAr) reactions . The highly electron-deficient character of the pyrimidine ring makes the SNAr reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Mechanism of Action

While the specific mechanism of action for “2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine” is not mentioned in the search results, pyrimidines in general are known to have various biological activities. They are common in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .

properties

IUPAC Name

tributyl-(2,4-dichlorothieno[3,2-d]pyrimidin-6-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2N2S.3C4H9.Sn/c7-5-4-3(1-2-11-4)9-6(8)10-5;3*1-3-4-2;/h1H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRHIDUONZJHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=C(S1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Cl2N2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676687
Record name 2,4-Dichloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1245816-20-9
Record name 2,4-Dichloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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